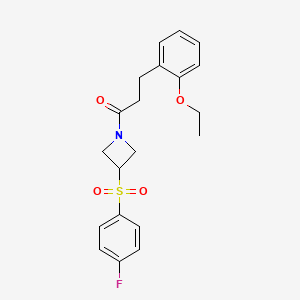

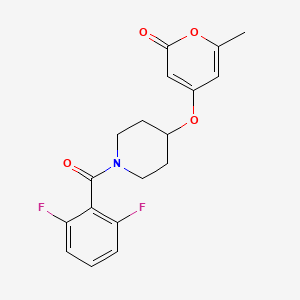

3-(2-乙氧基苯基)-1-(3-((4-氟苯基)磺酰基)氮杂环丁-1-基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biochemical Evaluation of Azetidinones

The synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has been explored, revealing a series of compounds with significant antiproliferative properties. Notably, compounds such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated potent activity against MCF-7 breast cancer cells with IC50 values of 38 and 19 nM, respectively. These compounds were found to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells. Additionally, prodrugs of these compounds were synthesized, with the alanine amide 102b retaining potency and showing promise for clinical development .

Gold-Catalyzed Synthesis of Pyrroles

A gold-catalyzed cascade reaction has been developed for the synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines. This process involves a cyclization/nucleophilic substitution/elimination mechanism, yielding the desired pyrroles in excellent yields across various examples. The mechanism was supported by iodide or deuterium trapping of the organogold intermediate and kinetic studies .

Chemical Modification of Sulfazecin

The chemical modification of sulfazecin led to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives exhibited enhanced antimicrobial activity against gram-negative bacteria compared to their 4-unsubstituted counterparts. The cis isomers showed higher activity, particularly against P. aeruginosa and β-lactamase-producing bacteria. The synthesis process was optimized to obtain the key intermediate in higher yields as colorless crystals, and the potential intermediate of β-lactam formation was isolated and characterized .

Molecular Structure Analysis

X-ray crystallography studies have highlighted the importance of the torsional angle between the phenyl rings in the azetidinones for their antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for activity. The interaction of compound 90b with the colchicine-binding site on β-tubulin was also demonstrated, which is crucial for its mechanism of action .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these azetidinones and pyrroles are complex and involve multiple steps. For the azetidinones, the inhibition of tubulin polymerization and the induction of apoptosis are key reactions that contribute to their antiproliferative effects. The gold-catalyzed synthesis of pyrroles represents a novel reaction pathway that expands the utility of azetidines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The solubility, stability, and ability to interact with biological targets such as tubulin are essential for their function as antiproliferative agents. The prodrug approach used for the azetidinones aims to improve these properties for better clinical efficacy .

科学研究应用

氮杂环丁-2-酮和抗有丝分裂化合物

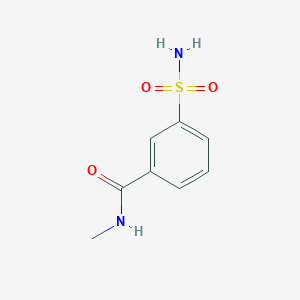

与 3-(2-乙氧基苯基)-1-(3-((4-氟苯基)磺酰基)氮杂环丁-1-基)丙-1-酮 相似的氮杂环丁-2-酮已被研究其在抗有丝分裂化合物中的结构。这些结构的特征是在内酰胺位置上具有各种取代基,促进了它们作为抗有丝分裂剂的潜力 (Twamley 等人,2020)。

取代氮杂环酮的合成

由于其生物和药理活性,2-氮杂环酮支架的合成已得到探索。磺酰胺环及其衍生物(如本化合物中的磺酰胺环)具有重要意义,因为它们构成了几种天然生物碱中的核心结构骨架 (Jagannadham 等人,2019)。

胆固醇吸收抑制剂

与 3-(2-乙氧基苯基)-1-(3-((4-氟苯基)磺酰基)氮杂环丁-1-基)丙-1-酮 在结构上相似的化合物已被研究为肠道胆固醇吸收抑制剂。此类化合物已显示出降低血清总胆固醇和肝胆固醇酯的功效 (Rosenblum 等人,1998)。

抗菌活性

含有芳基磺酸盐部分的氮杂环丁-2-酮衍生物(与本化合物相似)已被合成并评估其抗菌活性。这些化合物已显示出对一系列细菌和真菌物种的功效 (Nagamani 等人,2018)。

质子交换膜

利用类似磺酰基组分的含芴基团的磺化聚(芳醚砜)已被合成,用作燃料电池中的质子交换膜。这些聚合物作为聚电解质膜材料表现出良好的性能,具有高质子电导率和适用于燃料电池应用的机械性能 (Bae 等人,2009)。

属性

IUPAC Name |

3-(2-ethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c1-2-26-19-6-4-3-5-15(19)7-12-20(23)22-13-18(14-22)27(24,25)17-10-8-16(21)9-11-17/h3-6,8-11,18H,2,7,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDQQXGLHDTLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)

![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)